molecular formula C8H6FNO3 B3008314 5-Carbamoyl-2-fluorobenzoic acid CAS No. 1427082-77-6

5-Carbamoyl-2-fluorobenzoic acid

Cat. No. B3008314
CAS RN: 1427082-77-6
M. Wt: 183.138
InChI Key: CVWMANMBIUJRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Carbamoyl-2-fluorobenzoic acid is a chemical compound with the molecular formula C8H6FNO3 . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for 5-Carbamoyl-2-fluorobenzoic acid is 1S/C8H6FNO3/c9-4-1-2-5 (7 (10)11)6 (3-4)8 (12)13/h1-3H, (H2,10,11) (H,12,13) . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

5-Carbamoyl-2-fluorobenzoic acid is a white to yellow solid . The exact physical and chemical properties such as melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Chemical Synthesis

“5-Carbamoyl-2-fluorobenzoic acid” is used in chemical synthesis . It has a molecular weight of 183.14 and a linear formula of C8H6FNO3 . It’s a white to yellow solid and is used in the synthesis of various chemical compounds .

Construction of Lanthanide Complexes

This compound has been used in the construction of dinuclear lanthanide complexes . Specifically, it was used to construct two novel isostructural lanthanide complexes [Ln (2-FBA) 3 (5,5′-DM-2,2′-bipy)] 2 (Ln = Eu (1), Tb (2); 2-FBA = 2-fluorobenzoate; 5,5′-DM-2,2′-bipy = 5,5′-dimethy-2,2′-bipyridine) by conventional solution method .

Study of Crystal Structures

The compound has been used in the study of crystal structures . The crystal structures of the two complexes were determined by single-crystal X-ray diffraction . The two complexes gave the triclinic crystal structure, belonging to the P ī space group .

Thermodynamic Properties

The thermodynamic properties of the complexes constructed with “5-Carbamoyl-2-fluorobenzoic acid” have been studied . The molar heat capacities of the two complexes in the temperature range of 278.15-423.15 K were determined by a DSC instrument, and their thermodynamic functions ( HT - H298.15 K) and ( ST - S298.15 K) were calculated .

Fluorescent Properties

The fluorescent properties of the complexes constructed with “5-Carbamoyl-2-fluorobenzoic acid” have been evaluated . The fluorescence spectra and fluorescence lifetime of the complexes 1 and 2 were also evaluated .

Luminescent Materials

Lanthanide complexes constructed with “5-Carbamoyl-2-fluorobenzoic acid” have potential applications in luminescent materials .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.

Mode of Action

The mode of action of 5-Carbamoyl-2-fluorobenzoic acid is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in sm cross-coupling reactions , it can be inferred that the compound may affect pathways involving carbon–carbon bond formation. The downstream effects of these pathways would depend on the specific reactions and the compounds involved.

Result of Action

Based on its potential role in sm cross-coupling reactions , it can be inferred that the compound may facilitate the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds.

Action Environment

The action environment of 5-Carbamoyl-2-fluorobenzoic acid can influence its action, efficacy, and stability. For instance, the success of SM cross-coupling reactions, in which the compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action.

properties

IUPAC Name

5-carbamoyl-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWMANMBIUJRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carbamoyl-2-fluorobenzoic acid

CAS RN

1427082-77-6
Record name 5-carbamoyl-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.